molecular formula C22H15FN2O3 B3593950 3-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

3-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B3593950
M. Wt: 374.4 g/mol
InChI Key: YCHKXIDSLOQTPZ-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are a class of heterocyclic compounds which contain two nitrogen atoms and one oxygen atom in a five-membered ring . They have been studied extensively due to their high biological activity and good stability .


Synthesis Analysis

1,3,4-Oxadiazoles can be synthesized via several methods, one of which involves the cyclodehydration of unsymmetrical N,N′-diacylhydrazines . In one study, new derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom . The presence of these heteroatoms in the ring leads to the formation of several isomers .


Chemical Reactions Analysis

In the synthesis of 1,3,4-oxadiazoles, bromine-containing oxadiazoles were substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which were subsequently hydrolyzed in an aqueous methanol solution .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on the substituents attached to the ring . Unfortunately, specific information about the physical and chemical properties of “3-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate” is not available.

Mechanism of Action

While the specific mechanism of action for “3-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate” is not available, 1,3,4-oxadiazoles in general have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, antiviral, and blood-pressure-lowering effects .

Future Directions

The future research directions for 1,3,4-oxadiazoles could involve exploring their potential applications in various fields such as medicine, agriculture, and materials science . Further studies could also focus on synthesizing new derivatives and investigating their properties and applications.

Properties

IUPAC Name

(3-fluorophenyl)methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c23-19-8-4-5-15(13-19)14-27-22(26)18-11-9-17(10-12-18)21-25-24-20(28-21)16-6-2-1-3-7-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHKXIDSLOQTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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3-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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3-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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3-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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3-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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3-fluorobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

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